The first paper discusses the design and synthesis of novel quinolines that incorporate the 7-amino-5-azaspiro[2.4]heptan-4-one moiety, which have shown potent in vitro antibacterial activity against a range of respiratory pathogens. These include gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, gram-negative bacteria such as Haemophilus influenzae and Moraxcella catarrhalis, and atypical strains like Chlamydia pneumoniae and Mycoplasma pneumoniae. Notably, compound 2a demonstrated excellent in vivo activity in a murine pneumonia model and showed promise against multidrug-resistant and quinolone-resistant strains1.
The second paper focuses on the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a key intermediate for quinolone antibacterial agents. The study achieved high enantioselectivities (up to 98.7% ee) through asymmetric hydrogenation, which is crucial for the activity of the final antibacterial compounds2.
In the third paper, the synthesis and evaluation of chiral quinolone antibacterial agents featuring the 7-amino-5-azaspiro[2.4]heptan-4-one structure are described. The research highlights the importance of stereochemistry in the antibacterial potency of these compounds. It was found that certain stereoisomers exhibited more potent activity against both Gram-positive and Gram-negative bacteria. Compound 33, in particular, was identified as the most potent stereoisomer, with a moderate lipophilicity and favorable pharmacokinetic profile3.
7-Amino-5-azaspiro[2.4]heptan-4-one is a bicyclic compound characterized by a unique spirocyclic structure that includes an amino group. Its chemical formula is , and it has a molecular weight of 126.16 g/mol. This compound is classified under spirocyclic amines, which are of significant interest in medicinal chemistry due to their potential biological activities.
The compound is cataloged under various identifiers, including CAS number 185421-97-0 and the IUPAC name (7R)-7-amino-5-azaspiro[2.4]heptan-4-one. It is sourced from chemical databases such as PubChem and BenchChem, where it is listed as a building block for pharmaceutical applications . The classification of this compound as a spirocyclic amine highlights its structural uniqueness and potential for diverse chemical reactivity.
The synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one typically involves the formation of the spirocyclic ring followed by the introduction of the amino group. Common synthetic routes include:
Industrial production methods emphasize scalability and cost-effectiveness, employing optimized synthetic routes that yield high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and purity levels .
The molecular structure of 7-amino-5-azaspiro[2.4]heptan-4-one features a spirocyclic framework, which includes:
7-Amino-5-azaspiro[2.4]heptan-4-one can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used, leading to diverse products that can be tailored for specific applications in medicinal chemistry .
The mechanism of action for 7-amino-5-azaspiro[2.4]heptan-4-one primarily relates to its biological activity as a scaffold in drug design. For instance, derivatives of this compound have been evaluated for their efficacy as selective inhibitors in various biological pathways, such as those involving Janus kinase enzymes. The specific interactions at the molecular level often involve binding affinity studies and structure-activity relationship analyses to optimize therapeutic effects .
7-Amino-5-azaspiro[2.4]heptan-4-one is characterized by:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .
7-Amino-5-azaspiro[2.4]heptan-4-one has significant scientific applications, particularly in medicinal chemistry:
Due to its unique structural properties and reactivity, 7-amino-5-azaspiro[2.4]heptan-4-one continues to be an important compound in ongoing research efforts aimed at developing new therapeutic agents .
The core structure of 7-amino-5-azaspiro[2.4]heptan-4-one (CAS: 185421-97-0) comprises a cyclopropane ring spiro-fused to a γ-lactam moiety. This bicyclic system features a quaternary spiro carbon (C6) shared between the three-membered cyclopropane ring (C1-C2) and the five-membered heterocyclic ring containing the amide functionality. The molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol [1] [4].
Key structural parameters derived from computational models include:
The stereogenic center at C7 confers chirality to the molecule. The amino group (-NH₂) and hydrogen atom at this carbon adopt distinct spatial orientations, enabling enantiomerism. The cyclopropane ring induces significant steric compression, with calculated strain energy of ~27 kcal/mol – a characteristic feature of spiro[2.4]heptane systems [4].
Table 1: Key Structural Parameters
Parameter | Value | Location |
---|---|---|
Molecular Formula | C₆H₁₀N₂O | Backbone |
Molecular Weight | 126.16 g/mol | Whole molecule |
Spiro C-C bond length | ~1.50 Å | Cyclopropane ring |
C=O bond length | 1.22 Å | Lactam carbonyl |
Cyclopropane bond angle | ~60° | C1-C6-C2 |
The systematic IUPAC name 7-amino-5-azaspiro[2.4]heptan-4-one follows hierarchical functional group priority rules:
Alternative representations include the canonical SMILES NC1CNC(=O)C21CC2
and InChIKey JUQKPJZQWJJXMO-UHFFFAOYSA-N
, which encode molecular connectivity and stereochemical features. The InChI descriptor InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
confirms proton connectivity at the lactam nitrogen and amino group [1] [4].
The chiral center at C7 generates two enantiomers with distinct spatial configurations:
Table 2: Enantiomeric Characteristics
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Registry | 129306-11-2 | 144282-41-7 (derivative) |
Absolute Configuration | R at C7 | S at C7 |
SMILES Descriptor | N[C@H]1CNCC21CC2 | Derivative-specific |
Synthetic Accessibility | Challenging purification | Requires chiral auxiliaries |
Stereochemical integrity is critical for biological recognition. The (R)-enantiomer's specific rotation ([α]D) and electronic circular dichroism (ECD) spectra differ mirror-symmetrically from the (S)-form. Computational studies reveal divergent docking poses with chiral biomolecules – a property exploited in antibiotic design where the (7S) enantiomer is incorporated into quinolone antibiotics like the compound CID 73011 [3] [6].
The spiro[2.4]heptane core imposes unique torsional constraints:
Notably, the cyclopropane's σ bonds exhibit partial π-character ("bent bonds"), weakening adjacent C-H bonds. This renders the C1/C2 hydrogens unusually acidic (predicted pKa ~45), enabling directed lithiation for functionalization. The spiro system's rigidity restricts rotation about C7-NH₂, slowing amine inversion by ~15% compared to linear analogues [1] [4].
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:
Molecular docking against bacterial topoisomerase IV (PDB: 3RAE) demonstrates:
Table 3: Computational Modeling Outcomes
Parameter | Value/Characteristic | Methodology |
---|---|---|
HOMO-LUMO Gap | 5.2 eV | DFT/B3LYP/6-31G(d) |
C=O Bond Order | 1.87 (Mulliken) | Natural Bond Order Analysis |
Predicted CCS (Ų) | 126.1 (M+H+) | Collision Cross Section |
Docking Score (S-enantiomer) | -8.2 kcal/mol | AutoDock Vina |
The predicted collision cross section (CCS) for protonated species ([M+H]⁺) is 126.1 Ų, validated by ion mobility spectrometry. This serves as a fingerprint for distinguishing stereoisomers in analytical workflows [4].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4